N-[2-(2-Nitrophenoxy)ethyl]phthalimide
Description
N-[2-(2-Nitrophenoxy)ethyl]phthalimide is a phthalimide derivative featuring a 2-nitrophenoxyethyl substituent. Phthalimides are characterized by a bicyclic structure with two ketone groups, making them versatile intermediates in organic synthesis and drug design . The 2-nitrophenoxy group introduces electron-withdrawing effects, which may influence reactivity, solubility, and biological activity compared to other substituents.
Properties
IUPAC Name |
2-[2-(2-nitrophenoxy)ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5/c19-15-11-5-1-2-6-12(11)16(20)17(15)9-10-23-14-8-4-3-7-13(14)18(21)22/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYXLUNMNXBJCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Nitrophenoxy)ethyl]phthalimide typically involves the reaction of phthalic anhydride with 2-(2-nitrophenoxy)ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Phthalic anhydride reacts with 2-(2-nitrophenoxy)ethylamine in the presence of a suitable solvent, such as toluene or xylene.
Step 2: The reaction mixture is heated to a temperature range of 100-150°C to facilitate the formation of the imide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification steps may include additional techniques such as distillation and filtration to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Nitrophenoxy)ethyl]phthalimide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The phthalimide group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted phthalimide derivatives.
Scientific Research Applications
N-[2-(2-Nitrophenoxy)ethyl]phthalimide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Nitrophenoxy)ethyl]phthalimide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phthalimide moiety can also interact with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
- Solubility and Polarity: The 2-nitrophenoxy group increases polarity compared to aliphatic chains (e.g., N-(2-hydroxyethyl)phthalimide acetate, ) but less than charged groups like hydrobromide salts (). This balance may improve solubility in polar organic solvents (e.g., DMF, ethanol) .
- Spectroscopic Characteristics: IR and NMR data for N-[2-(phenylseleno)ethyl]phthalimide () and N-(2-bromoethyl)phthalimide () suggest that the nitro group in the target compound would downfield-shift aromatic protons in ¹H NMR (δ ~8.0–8.5 ppm) and alter carbonyl stretching frequencies (IR ~1700–1750 cm⁻¹) .
Data Tables: Key Comparisons
Table 1. Substituent Effects on Selected Properties
Biological Activity
N-[2-(2-Nitrophenoxy)ethyl]phthalimide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is a synthetic derivative of phthalimide, characterized by the presence of a nitrophenoxyethyl group. This structural modification endows the compound with unique properties that have been investigated for various biological applications, including antimicrobial and anticancer activities .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. The compound has been investigated against various bacterial strains, showing effectiveness in inhibiting growth. The nitro group is believed to play a crucial role in this activity by undergoing reduction to form reactive intermediates that can damage bacterial DNA and proteins.
Anticancer Activity
The anticancer potential of this compound has been explored extensively. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of key signaling pathways. For instance, it has been shown to inhibit the NF-kB pathway, which is often upregulated in cancer cells, leading to reduced cell proliferation and increased apoptosis .
The mechanism of action involves several biochemical interactions:
- Reduction of Nitro Group : The nitro group can be reduced to form nitroso derivatives, which may interact with cellular macromolecules, leading to cytotoxic effects.
- Protein Interaction : The phthalimide moiety can bind to specific proteins involved in cell signaling pathways, altering their activity and contributing to the compound's therapeutic effects .
Case Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant decrease in cell viability at concentrations above 10 µM. The compound was particularly effective against breast cancer cells, with an IC50 value comparable to established chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, showcasing its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
